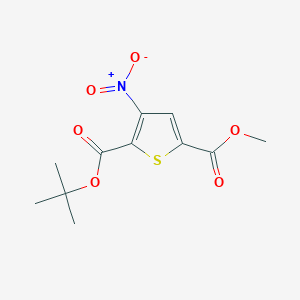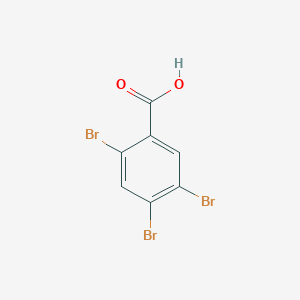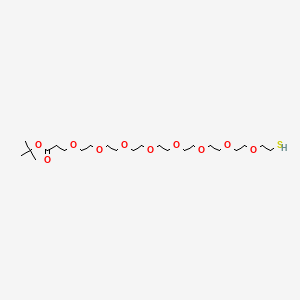
HS-PEG8-CH2CH2COOtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HS-PEG8-CH2CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a colorless liquid with the molecular formula C23H46O10S and a molecular weight of 514.67 . This compound is commonly used in various biomedical applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable conjugates with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HS-PEG8-CH2CH2COOtBu typically involves the reaction of a PEG derivative with a thiol group and a tert-butyl ester. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces to form conjugates. The carboxyl group is protected by the tert-butyl group, which can be removed under acidic conditions to yield the free carboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps to ensure high purity and quality of the final product. The compound is stored at -18°C to avoid degradation and maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings
Wirkmechanismus
The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HS-PEG6-CH2CH2COOtBu: A similar compound with a shorter PEG chain length, used in similar applications.
HO-PEG8-CH2COOtBu: A compound with a hydroxyl group instead of a thiol group, used as a linker in different types of conjugation reactions.
Uniqueness
HS-PEG8-CH2CH2COOtBu is unique due to its combination of a thiol group and a tert-butyl ester-protected carboxyl group. This allows for versatile conjugation reactions and the ability to protect and deprotect the carboxyl group as needed .
Eigenschaften
Molekularformel |
C23H46O10S |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3 |
InChI-Schlüssel |
GHOVTXVIDTXZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


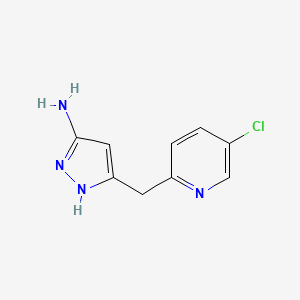

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
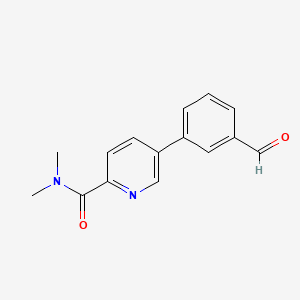
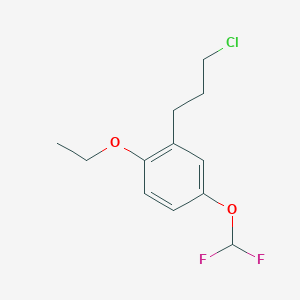
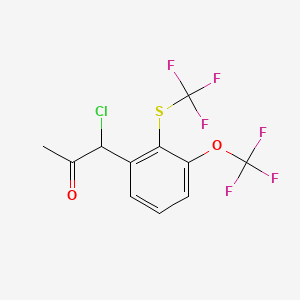
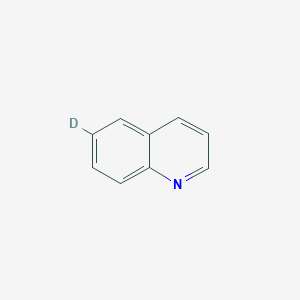

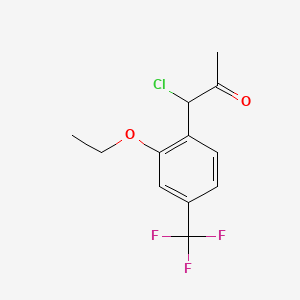
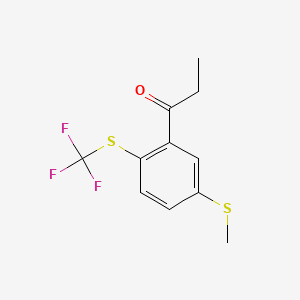
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
